Bromo-PEG3-Acid

Catalog No.
S522114
CAS No.
782475-35-8
M.F
C9H17BrO5
M. Wt
285.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG3-Acid

CAS Number

782475-35-8

Product Name

Bromo-PEG3-Acid

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C9H17BrO5

Molecular Weight

285.13

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG3-acid

Description

The exact mass of the compound Bromo-PEG3-Acid is 284.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Bromo-PEG3-Acid consists of three parts:
    • A terminal bromo (Br) group, which acts as a reactive site for chemical modifications Source: Sigma-Aldrich:
    • A short polyethylene glycol (PEG) chain with three ethylene glycol units. This chain increases water solubility, making the molecule compatible with biological environments Source: BroadPharm:
    • A terminal carboxylic acid (COOH) group, which can form stable bonds with other molecules Source: BenchChem:

Bioconjugation:

Bromo-PEG3-Acid's key application lies in bioconjugation, a technique for linking biomolecules (e.g., proteins, peptides, antibodies) with other molecules or surfaces Source: Sigma-Aldrich: . The process involves:

  • Reacting the bromo group with a nucleophilic group (like amine) on the biomolecule.
  • Forming a stable amide bond between the biomolecule and Bromo-PEG3-Acid.

This conjugation offers several advantages:

  • Improved solubility and stability of biomolecules in water Source: BroadPharm:
  • Controlled delivery of drugs or targeting of specific cells/tissues by attached biomolecules Source: Sigma-Aldrich:

Other Applications:

Bromo-PEG3-Acid can also serve as a building block for synthesizing:

  • Small molecules with desired properties Source: Sigma-Aldrich:
  • Conjugates combining small molecules and biomolecules for specific research purposes Source: Sigma-Aldrich:
  • Tools used in chemical biology and medicinal chemistry research Source: Sigma-Aldrich:

Bromo-PEG3-Acid is a chemical compound characterized by the presence of a bromine atom and a polyethylene glycol (PEG) moiety with three ethylene glycol units, terminating in a carboxylic acid functional group. Its molecular formula is C9H17BrO5C_9H_{17}BrO_5 and it has a molecular weight of approximately 285.13 g/mol. The structure of Bromo-PEG3-Acid includes a hydrophilic PEG spacer that enhances its solubility in aqueous environments, making it particularly useful in various biochemical applications, especially in drug delivery and bioconjugation processes .

Bromo-PEG3-Acid itself doesn't have a specific mechanism of action. Its primary function is to act as a bridge between a biomolecule and another molecule of interest. The PEG spacer introduced by Bromo-PEG3-Acid can enhance the biocompatibility, solubility, and stability of the biomolecule conjugate [].

, notably:

  • Formation of Amides: The carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide or 1-Hydroxybenzotriazole to form stable amide bonds .
  • Esterification: The carboxylic acid can also react with alcohols to form esters, which are useful for creating prodrugs or modifying the solubility and stability of compounds .

Bromo-PEG3-Acid exhibits significant biological activity primarily due to its ability to facilitate the conjugation of various biomolecules. Its hydrophilic nature allows for improved solubility and bioavailability of conjugated drugs. This compound is particularly valuable in proteomics research and drug development, where it serves as a linker in the synthesis of targeted therapeutics .

The synthesis of Bromo-PEG3-Acid typically involves several steps:

  • Synthesis of PEG Derivative: The starting material is often a PEG derivative that can be functionalized.
  • Bromination: The PEG derivative undergoes bromination to introduce the bromine atom, which is critical for its reactivity.
  • Carboxylation: Finally, the introduction of the carboxylic acid group can be achieved through oxidation or other functionalization techniques.

These steps can be performed using standard organic synthesis techniques under controlled conditions to ensure high yields and purity .

Bromo-PEG3-Acid has diverse applications in several fields:

  • Bioconjugation: It is widely used for attaching drugs or other biomolecules to enhance therapeutic efficacy.
  • Drug Delivery Systems: Its properties allow for improved solubility and stability in drug formulations.
  • Research: Utilized in proteomics and biochemical assays to study protein interactions and functions .
  • Development of Targeted Therapies: Serves as a linker in the development of antibody-drug conjugates and other targeted therapies.

Studies on Bromo-PEG3-Acid indicate its effectiveness in forming stable conjugates with various biomolecules. Interaction studies often focus on:

  • Binding Affinity: Assessing how well Bromo-PEG3-Acid binds to target proteins or receptors.
  • Stability of Conjugates: Evaluating the stability of conjugated compounds under physiological conditions.
  • Biological Activity: Investigating how the conjugation affects the biological activity of drugs or biomolecules.

These studies are crucial for understanding its potential as a therapeutic agent and optimizing its use in drug delivery systems .

Bromo-PEG3-Acid shares structural similarities with several other compounds that incorporate PEG linkers. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Bromo-PEG2-AcidTwo ethylene glycol unitsShorter linker may affect solubility
Bromo-PEG4-AcidFour ethylene glycol unitsIncreased hydrophilicity
Azido-PEG3-AcidContains an azide group instead of bromineUseful for click chemistry reactions
Bromo-PEG3-C2-AcidContains a longer carbon chain before acidEnhanced lipophilicity

Bromo-PEG3-Acid is unique due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications while maintaining good solubility characteristics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

284.0259

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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